![molecular formula C24H23N3O4S2 B2510426 Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 877653-74-2](/img/structure/B2510426.png)

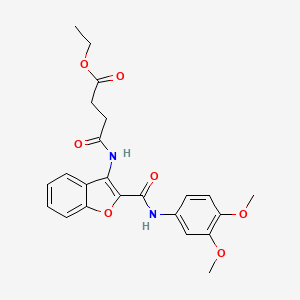

Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

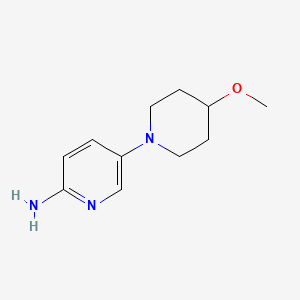

Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

ZJ0273 , a structurally related herbicidal ingredient, showcases the agricultural applications of such chemicals. ZJ0273 is utilized for weed control in oilseed rape in China, highlighting the potential of similar compounds in agricultural settings. The synthesis of mono-labeled ZJ0273 variants for radiotracer studies further underscores the compound's significance in understanding the environmental fate and action mechanisms of herbicides (Yang, Ye, & Lu, 2008).

Antifolate Applications

In the realm of pharmaceutical research, compounds like N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (4) and its analogues have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical targets in cancer therapy, and inhibitors can have significant therapeutic implications. Compound 4, in particular, stands out as the most potent dual inhibitor of human TS and DHFR known to date, showcasing the potential of such chemicals in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

Material Science Applications

In material science, compounds like 4-phenyl-2,6-bis[4-(3,4-dicarboxyphenoxy)phenyl]-pyridine dianhydride (PPDA) , derived from similar complex organic molecules, are used to synthesize new polyimides. These materials are known for their excellent thermal stability, mechanical properties, and solubility, making them suitable for advanced applications in electronics, aerospace, and other high-performance materials sectors (Wang, Li, Zhang, Ma, Shao, & Zhao, 2006).

Wirkmechanismus

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that its targets could be specific organic molecules or structures within a larger molecular system.

Mode of Action

The compound interacts with its targets through a process known as catalytic protodeboronation . This process involves a radical approach, which allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .

Biochemical Pathways

The affected biochemical pathways involve the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Given its use in organic synthesis , it’s likely that these properties would be highly dependent on the specific context and conditions of its use.

Result of Action

The molecular and cellular effects of the compound’s action involve the transformation of specific organic molecules or structures within a larger molecular system . For example, the hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Action Environment

The action, efficacy, and stability of Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate can be influenced by various environmental factors. Therefore, the introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .

Eigenschaften

IUPAC Name |

methyl 4-[[2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S2/c1-14-10-15(2)12-18(11-14)27-22(29)21-19(8-9-32-21)26-24(27)33-13-20(28)25-17-6-4-16(5-7-17)23(30)31-3/h4-7,10-12H,8-9,13H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKGGTSJFLEZMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Racemic-(1R,5S,7S)-6-Tert-Butyl 7-Ethyl 3,6-Diazabicyclo[3.2.1]Octane-6,7-Dicarboxylate](/img/structure/B2510346.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2510348.png)

![(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2510349.png)

![N-cyclohexyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2510354.png)

![N-(2,5-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2510358.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2510361.png)